molecular formula C20H20INO3 B3030510 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-30-7

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B3030510
CAS No.: 914349-30-7
M. Wt: 449.3
InChI Key: WSQPBBGPYIEBLQ-UHFFFAOYSA-N
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Description

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester, also known as 6-Benzyloxy-3-iodo-1H-indole, N-BOC protected, is a chemical compound with the molecular formula C20H20INO3 . It has a molecular weight of 449.29 .


Synthesis Analysis

The synthesis of this compound involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . This process involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-10-9-15(11-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 449.29 and a molecular formula of C20H20INO3 . It is typically stored at ambient temperature .

Scientific Research Applications

Synthesis and Biological Activity

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a synthetic intermediate that has been used in the synthesis of various biologically active compounds. Its applications span across different fields, including the synthesis of pharmaceuticals and materials with potential antioxidant, antimicrobial, and anticancer properties. For instance, derivatives of neo fatty acids, which can be synthesized using compounds like this compound, have shown promise as antioxidants and in the treatment of various diseases due to their biological activities (Dembitsky, 2006).

Carboxylic Ester Hydrolases and Biocatalysis

Carboxylic ester hydrolases (CEHs), which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, are crucial in biocatalysis and industrial applications. The understanding of CEHs has benefited from the structural studies of bacterial CEHs, providing insights into their catalytic mechanisms, substrate specificity, and potential applications in synthesis processes involving ester compounds like this compound (Oh, Kim, & Kim, 2019).

Antioxidant and Microbiological Activity

Natural carboxylic acids, from which this compound can be synthesized, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies aim to understand the structural differences affecting bioactivity, potentially leading to the synthesis of new compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).

Phthalates in Food Packaging

While not directly related to this compound, the study of phthalates, which are esters of phthalic acid, in food packaging highlights the relevance of research on synthetic esters in understanding environmental occurrence, human exposure, and potential health effects. Such studies underscore the importance of developing synthetic esters with low toxicity and environmental impact (Haji Harunarashid, Lim, & Harunsani, 2017).

Biorenewable Chemicals from Carboxylic Acids

The potential of carboxylic acids as biorenewable chemicals highlights the importance of synthetic intermediates like this compound in green chemistry. Lactic acid, for example, can be used to synthesize a variety of valuable chemicals, demonstrating the broader applications of carboxylic acid derivatives in sustainable industrial processes (Gao, Ma, & Xu, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 3-iodo-6-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-10-9-15(11-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPBBGPYIEBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163703
Record name 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-30-7
Record name 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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